molecular formula C21H14Cl2N2O2S B12444674 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B12444674
M. Wt: 429.3 g/mol
InChI Key: YEADHWLYTPMGIB-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide is a synthetic compound belonging to the family of benzothiazole derivatives.

Preparation Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide involves several synthetic routes. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethyl formamide as the solvent, resulting in high yields under relatively mild reaction conditions . Industrial production methods may involve similar synthetic pathways but on a larger scale, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent, showing the ability to inhibit the growth of cancer cells in vitro and in vivo.

    Material Science: The compound exhibits strong fluorescence properties, making it useful as a fluorescent probe for various imaging applications.

    Environmental Science: It has been investigated as a sensor for heavy metal ions, particularly for the selective detection of mercury ions in water samples.

Mechanism of Action

The exact mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide is not fully understood. it is proposed that the compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and various kinases that regulate cell growth and division.

Comparison with Similar Compounds

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide can be compared with other benzothiazole derivatives, which are known for their diverse biological activities. Similar compounds include:

    2-Aminobenzothiazoles: Investigated for their larvicidal and adulticidal activities against Aedes aegypti.

    Riluzole: A glutamate transporter inducer used for treating amyotrophic lateral sclerosis.

    Ethoxzolamide: A carbonic anhydrase inhibitor used for treating glaucoma and as a diuretic.

    Pramipexole: A dopamine receptor agonist used to treat Parkinson’s disease.

Properties

Molecular Formula

C21H14Cl2N2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C21H14Cl2N2O2S/c22-14-6-8-15(9-7-14)27-12-20(26)24-18-11-13(5-10-16(18)23)21-25-17-3-1-2-4-19(17)28-21/h1-11H,12H2,(H,24,26)

InChI Key

YEADHWLYTPMGIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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